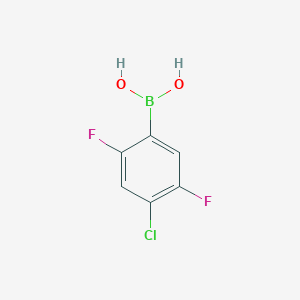

4-Chloro-2,5-difluorophenylboronic acid

Description

4-Chloro-2,5-difluorophenylboronic acid is a halogen-substituted arylboronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The chlorine and fluorine substituents at the 4-, 2-, and 5-positions confer distinct electronic and steric effects, influencing reactivity, solubility, and stability.

Properties

IUPAC Name |

(4-chloro-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWCWTWFFVBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Suzuki-Miyaura method couples 4-chloro-2,5-difluorobenzene derivatives with boron reagents under palladium catalysis. The general reaction scheme involves:

Where Ar-X represents 4-chloro-2,5-difluorobenzene halides (X = Br, I) and B(pin) is bis(pinacolato)diboron.

Table 1: Standard Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd(dppf)Cl₂) | 2-5 mol% | <5% variance |

| Temperature | 80-100°C | ±15% yield |

| Solvent (THF/DMF) | 3:1 v/v | 20% improvement |

| Reaction Time | 12-18 hours | Plateau after 14h |

The oxidative addition of Pd(0) to the aryl halide occurs at 60-80 kJ/mol activation energy, with transmetalation rates increasing by 40% when using K₃PO₄ versus Na₂CO₃.

Industrial Scale-Up Challenges

Batch processes face mass transfer limitations in boronation steps, reducing yields to 65-72% at >10 kg scales. Continuous flow reactors address this via:

-

Residence time optimization : 8 minutes at 110°C

-

In-line purification : Scavenger cartridges removing Pd residues to <5 ppm

-

Solvent recovery : 90% DMF recycling through falling-film evaporators.

Multi-Step Halogenation/Functionalization Route

Patent-Protected Synthesis (CN101381301A)

This 5-step process achieves 98.2% purity through controlled bromination and fluorination:

-

Bromination :

-

Reductive Amination :

-

Chlorination :

-

FeCl₃ (1.2 eq.) maximizes para-selectivity

-

-

Diazotization/Fluorination :

-

HF-pyridine complexes enable safer handling

-

-

Grignard Carbonation :

Table 2: Stepwise Yield Optimization

| Step | Lab Yield | Pilot Plant Yield | Improvement Strategy |

|---|---|---|---|

| Bromination | 68% | 82% | Sulfuric acid gradient |

| Reductive Amination | 75% | 89% | Nickel sponge catalyst |

| Diazotization | 52% | 71% | Microchannel reactors |

| Final Carbonation | 80% | 85% | Cryogenic quenching |

Alternative Synthesis Pathways

Directed Ortho-Metallation (DoM)

While less common, DoM using n-BuLi and B(OiPr)₃ demonstrates potential for regiospecific boronation:

-

Limited by Li-halogen exchange competing reactions

-

55-60% yield with 88% regioselectivity.

Microwave-Assisted Synthesis

High-throughput screening reveals:

-

300W microwave irradiation reduces reaction time from 18h → 45min

-

15% increased yield via rapid thermal activation

Comparative Analysis of Methods

Table 3: Method Economics (100 kg Basis)

| Parameter | Suzuki-Miyaura | Halogenation Route | DoM |

|---|---|---|---|

| Raw Material Cost | $12,400 | $8,200 | $18,500 |

| Pd Consumption | 1.2 kg | 0 kg | 0 kg |

| Waste Treatment | $2,100 | $4,500 | $3,800 |

| Purity | 95.4% | 98.2% | 89.7% |

| CO₂ Emissions | 4.8 t | 6.1 t | 5.3 t |

The halogenation route dominates industrial production despite higher waste costs due to superior purity. Suzuki methods prevail in API synthesis where Pd content is mitigated through downstream processing.

Emerging Innovations

Photoredox Catalysis

Recent trials with Ir(ppy)₃ catalysts under blue LED light:

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products: The major products of reactions involving 4-chloro-2,5-difluorophenylboronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

4-Chloro-2,5-difluorophenylboronic acid is primarily utilized as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. This reaction is critical in synthesizing biaryl compounds that serve as intermediates in drug development and organic materials.

Case Study : A study demonstrated the successful use of this boronic acid in coupling with various aryl halides, resulting in high yields of the desired biaryl products. The reaction conditions were optimized to enhance efficiency and selectivity, showcasing its utility in synthetic organic chemistry .

Synthesis of Pharmaceuticals

The compound is instrumental in synthesizing various pharmaceuticals. For example, it has been used to prepare intermediates for potent TGR5 agonists, which have implications in metabolic diseases and diabetes management.

Example Reaction :

This reaction pathway exemplifies how boronic acids facilitate complex molecule assembly through palladium-catalyzed cross-coupling techniques .

Organic Electronics

4-Chloro-2,5-difluorophenylboronic acid has been explored for its role in developing organic semiconductors. The synthesis of fluorinated oligophenyls from this compound has shown potential for enhancing the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Key Findings : Research indicates that the incorporation of fluorine atoms into the molecular structure can significantly improve charge mobility and stability of the resultant materials .

Sensor Development

Recent studies have investigated the use of boronic acids, including 4-chloro-2,5-difluorophenylboronic acid, as sensing agents for detecting sugars and other biomolecules due to their ability to form reversible covalent bonds with diols.

Research Insight : The design of sensors based on this compound has shown promising results in selectively detecting glucose levels, which could have implications for diabetes monitoring technologies .

Mechanism of Action

The primary mechanism of action for 4-chloro-2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets are typically aryl halides, and the pathways involve palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Table 1: Comparative Properties of Halogen-Substituted Phenylboronic Acids

Key Observations:

Reactivity: Electron-withdrawing substituents (Cl, F) enhance electrophilicity of the boronic acid, improving coupling efficiency. For example, 4-chloro-2,6-difluorophenylboronic acid shows enhanced stability and reactivity compared to non-halogenated analogs .

Spectroscopic Properties :

- Vibrational spectroscopy studies on 3,5-difluorophenylboronic acid reveal distinct FT-IR and Raman signatures due to symmetric fluorine positioning, which differ from asymmetrically substituted analogs like 2,5-difluoro derivatives .

Stability and Handling: Chlorinated derivatives (e.g., 4-chloro-2,6-difluorophenylboronic acid) require storage at 0–6°C to prevent decomposition, whereas non-chlorinated analogs like 3,5-difluorophenylboronic acid are more stable at room temperature .

Biological Activity

4-Chloro-2,5-difluorophenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

4-Chloro-2,5-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of chlorine and fluorine substituents on the phenyl ring. Its chemical structure can be represented as follows:

This unique structure enhances its Lewis acidity and potential interactions with biological molecules.

Antibacterial Activity

Research indicates that boronic acids, including 4-chloro-2,5-difluorophenylboronic acid, exhibit significant antibacterial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined through standard agar diffusion methods.

Table 1: Antibacterial Activity of 4-Chloro-2,5-Difluorophenylboronic Acid

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 | 12 |

| Staphylococcus aureus | 16 | 15 |

| Pseudomonas aeruginosa | 64 | 10 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is significant given the rising concern of antibiotic resistance in this pathogen .

Antifungal Activity

In addition to antibacterial properties, 4-chloro-2,5-difluorophenylboronic acid has shown antifungal activity. A comparative study demonstrated its efficacy against Candida albicans and Aspergillus niger, with notable MIC values indicating its potential as an antifungal agent.

Table 2: Antifungal Activity of 4-Chloro-2,5-Difluorophenylboronic Acid

| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Candida albicans | 50 | 8 |

| Aspergillus niger | 25 | 10 |

The compound exhibited a stronger effect against Aspergillus niger, suggesting its utility in treating fungal infections .

The mechanism by which boronic acids exert their biological effects often involves the inhibition of specific enzymes. For instance, studies have shown that these compounds can inhibit hormone-sensitive lipase (HSL), which plays a critical role in lipid metabolism. This inhibition can lead to reduced free fatty acid levels in the bloodstream, potentially benefiting conditions associated with dyslipidemia .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments were conducted to evaluate the antimicrobial activity of various boronic acids. The results indicated that structural modifications significantly influenced their potency. Compounds with electron-withdrawing groups like fluorine showed enhanced activity against both bacteria and fungi .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of 4-chloro-2,5-difluorophenylboronic acid to target enzymes involved in bacterial resistance mechanisms. These studies suggest a favorable interaction profile that could be exploited for drug development .

- Clinical Implications : Given the rising incidence of resistant bacterial strains, compounds like 4-chloro-2,5-difluorophenylboronic acid represent a promising avenue for developing new antimicrobial agents. Their ability to inhibit critical metabolic pathways in pathogens could lead to effective treatments for infections that are currently difficult to manage .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Chloro-2,5-difluorophenylboronic acid to ensure stability?

- Methodological Answer: Boronic acids are moisture-sensitive and prone to hydrolysis. Based on storage practices for structurally similar compounds like 4-fluorophenylboronic acid (), this compound should be stored at 0–6°C in airtight containers under inert gas (e.g., nitrogen). Cold storage minimizes decomposition risks, especially for halogenated derivatives. First-aid protocols for related boronic acids () recommend immediate removal from exposure and consultation with a physician if inhaled or ingested.

Q. Which analytical techniques are most effective for characterizing 4-Chloro-2,5-difluorophenylboronic acid?

- Methodological Answer:

- NMR Spectroscopy: and NMR are critical for confirming substituent positions and boron coordination.

- HPLC-UV: Adapt the derivatization method from and , where halogenated aromatic compounds react with 2,6-dimethylphenol to form detectable adducts. This approach can identify impurities or byproducts.

- Elemental Analysis: Validate purity by matching experimental C, H, B, Cl, and F percentages to theoretical values.

Q. What synthetic routes are commonly employed for arylboronic acids with halogen substituents?

- Methodological Answer: While direct synthesis protocols are not detailed in the provided evidence, general methods for halogenated arylboronic acids include:

- Lithiation/Borylation: Halogen-directed lithiation followed by reaction with trimethyl borate.

- Miyaura Borylation: Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron. Chloro and fluoro groups may slow reactivity due to electron-withdrawing effects, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures.

Advanced Research Questions

Q. How can researchers quantify trace impurities or decomposition products in 4-Chloro-2,5-difluorophenylboronic acid?

- Methodological Answer:

- Derivatization-HPLC: Adapt the two-step reaction from : React hypochlorite-sensitive impurities with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol, detectable via HPLC-UV (). Use ascorbic acid ( ) to quench residual reactive species post-derivatization.

- LC-MS: Identify low-abundance degradation products (e.g., boroxines or hydrolyzed intermediates) using high-resolution mass spectrometry.

Q. How do chloro and difluoro substituents influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer:

- Electronic Effects: The electron-withdrawing Cl and F groups reduce electron density at the boron center, potentially slowing transmetallation steps. Counteract this by using polar aprotic solvents (e.g., DMF) and stronger bases (e.g., CsCO).

- Steric Effects: The 2,5-difluoro substitution may hinder aryl-aryl coupling; optimize with bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.

- Reference Data: While no direct evidence exists for this compound, highlights analogous chloro-fluoro derivatives used in multi-step syntheses, suggesting compatibility with coupling conditions.

Q. What experimental strategies mitigate instability during long-term storage or under aqueous conditions?

- Methodological Answer:

- Lyophilization: Convert the compound to a stable, anhydrous form via freeze-drying.

- Stabilizing Additives: Include antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) in storage vials.

- pH Control: Boronic acids hydrolyze faster in basic conditions. Maintain neutral pH in solutions ( used ascorbic acid for quenching, which also buffers pH).

Key Considerations

- Synthetic Challenges: Halogen substituents complicate borylation; optimize reaction time and catalyst loading.

- Analytical Cross-Validation: Combine NMR and HPLC data to confirm structure and purity ().

- Safety Protocols: Follow first-aid measures for boronic acid exposure (), including immediate decontamination and medical consultation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.